
Tris(4-methoxyphenyl)phosphine oxide
Overview
Description
Tris(4-methoxyphenyl)phosphine oxide (C₂₁H₂₁O₄P) is an organophosphorus compound characterized by a central phosphorus atom bonded to three 4-methoxyphenyl groups and an oxygen atom. It is synthesized via oxidation of tris(4-methoxyphenyl)phosphine using hydrogen peroxide or other oxidizing agents . This compound finds applications in catalysis, coordination chemistry, and materials science due to its electron-donating methoxy substituents, which enhance solubility and modulate electronic properties .
Scientific Research Applications
Applications in Chemistry
Tris(4-methoxyphenyl)phosphine oxide is predominantly used as a ligand in various catalytic processes:
- Catalytic Reactions : It plays a crucial role in facilitating reactions such as:
- Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
- Heck Reaction : Employed in the synthesis of alkenes from aryl halides and alkenes.
- Stille Coupling : Utilized for constructing complex organic molecules through the coupling of organotin compounds with halides.
Table 1: Summary of Catalytic Reactions Involving this compound
Reaction Type | Application | Reference |
---|---|---|
Suzuki-Miyaura | Formation of biaryl compounds | |
Heck | Synthesis of alkenes | |
Stille | Coupling of organotin compounds |
Applications in Biology and Medicine
In biological research, this compound has been investigated for its potential therapeutic applications:
- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms and protein-ligand interactions, enhancing the understanding of biochemical pathways.
- Drug Delivery Systems : Research indicates its utility in drug delivery systems due to its ability to form stable complexes with metal ions, which can be utilized to improve the bioavailability of pharmaceuticals.
Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, a compound exhibiting potent anti-cancer activity was found to inhibit cell cycle progression effectively against various cancer cell lines, including glioblastoma .
Industrial Applications
This compound is also employed in various industrial processes:
- Production of Fine Chemicals : Its role as a ligand facilitates the synthesis of high-value chemicals and active pharmaceutical ingredients (APIs).
- Stabilizer for Peroxides : The compound is used as a stabilizer in the production processes involving peroxides, enhancing safety and efficiency.
Table 2: Industrial Applications of this compound
Application | Description | Reference |
---|---|---|
Fine Chemical Production | Used as a ligand in synthesizing APIs | |
Stabilizer for Peroxides | Enhances safety during peroxide production |
Chemical Reactions Analysis
Electrochemical Reduction to Triarylphosphine
The P(V) center in triarylphosphine oxides can be electrochemically reduced to P(III) phosphines using triaryl borate Lewis acids. TMTPP reduction with tris(4-methoxyphenyl)borate achieves 37% faradaic efficiency , the highest among tested borates .
Reaction Mechanism :
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Formation of a two-electron-reduced association complex.
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Rate-determining phosphoryl bond cleavage.
Triaryl Borate | Faradaic Efficiency |
---|---|
Tris(4-methoxyphenyl)borate | 37% |
Triphenylborate | Lower |
Oxidation of Tris(4-methoxyphenyl)phosphine
Tris(4-methoxyphenyl)phosphine oxide is prepared via oxidation of the parent phosphine using oxalyl chloride and HEH (hydroxylamine hydrochloride) .
Procedure :
-
Oxalyl chloride (0.4 mmol) is added to a solution of the phosphine oxide (0.4 mmol) in CH₂Cl₂.
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HEH (1 mmol) and TEA (3 mmol) are introduced, followed by stirring at 40°C.
-
Workup involves aqueous extraction and column chromatography .
Hydrodearylation of Triarylphosphine Oxides
Triarylphosphine oxides undergo hydrodearylation using NaH and LiI in THF to form secondary phosphines .
Example Reaction :
-
Reagents : NaH (2–3 equiv), LiI (1–2 equiv), THF, 60°C.
Reduction of Oxide Impurities in Organic Reactions
In processes like Mitsunobu or Wittig reactions, residual triarylphosphine oxides can be reduced using:
Example Protocol :
Functionalization via Electrophilic Substitution
Triarylphosphine oxides undergo dearylation and electrophilic substitution to form functionalized derivatives .
Procedure :
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Mix phosphine oxide (0.5 mmol), NaH (2–3 equiv), and LiI (1–2 equiv) in THF.
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Stir at 60°C, then add an electrophile (e.g., benzyl bromide).
Product Example : Benzyldiphenylphosphine oxide (4af) with 79% yield .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Tris(4-methoxyphenyl)phosphine oxide in a laboratory setting?
- Synthesis : The compound can be synthesized via nucleophilic substitution using 4-methoxyphenyl Grignard reagents with phosphorus trichloride, followed by oxidation with hydrogen peroxide. Purification typically involves recrystallization from ethanol or acetone due to its moderate solubility in polar solvents.
- Characterization : Confirm purity using melting point analysis (mp 131–134°C) and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying trace impurities. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .
Q. How can researchers safely handle and store this compound in compliance with laboratory safety protocols?
- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust via fume hoods or respirators.
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Store at room temperature, away from oxidizing agents and heat sources .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported coordination behavior of this compound with lanthanides?
- Methodology : Combine X-ray absorption spectroscopy (XAS) to probe 4f-orbital interactions with density functional theory (DFT) calculations. Comparative studies with triphenylphosphine oxide (TPPO) reveal electronic effects of methoxy substituents on ligand field strength and covalent bonding .
- Data Analysis : Use bond dissociation energy (BDE) measurements and Mulliken charge analysis to quantify ligand-metal interactions. Cross-validate findings with crystallographic data (e.g., bond lengths and angles) .
Q. How does the methoxy substituent influence the catalytic activity of this compound in cross-coupling reactions?
- Experimental Design : Compare catalytic efficiency with TPPO and tris(2-methoxyphenyl)phosphine oxide in palladium-catalyzed Suzuki-Miyaura reactions. Monitor reaction kinetics via in situ NMR or gas chromatography (GC).
- Mechanistic Insight : Electron-donating methoxy groups enhance phosphine oxide’s Lewis basicity, stabilizing Pd(0) intermediates. Steric effects from para-substitution reduce coordination flexibility, impacting turnover frequency .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of methoxy substituents on the aryl rings significantly influences the electronic and steric properties of phosphine oxides. For example:
- Tris(2-methoxyphenyl)phosphine oxide (L1) and tris(3-methoxyphenyl)phosphine oxide (L2) : These isomers exhibit reduced electron-donating capacity compared to the para-substituted analogue due to steric hindrance (ortho) or weaker resonance effects (meta). In chiral Eu(III) complexes, L3 (para-substituted) demonstrated superior luminescence quantum yields compared to L1 and L2, highlighting the importance of substituent position on photophysical properties .
- Tris(4-methylphenyl)phosphine oxide (L4) : The methyl group, being less electron-donating than methoxy, results in lower solubility in polar solvents and reduced catalytic activity in ruthenium complexes .
Table 1: Electronic and Photophysical Properties of Phosphine Oxide Ligands
Compound | Substituent Position | Electron-Donating Strength | Luminescence Quantum Yield (Eu(III) Complex) |
---|---|---|---|
Tris(4-methoxyphenyl)PO (L3) | Para | High | 0.42 |
Tris(2-methoxyphenyl)PO (L1) | Ortho | Moderate | 0.28 |
Tris(3-methoxyphenyl)PO (L2) | Meta | Moderate | 0.31 |
Tris(4-methylphenyl)PO (L4) | Para | Low | 0.19 |
Solubility and Physical Properties
Solubility studies reveal that tris(4-methoxyphenyl)phosphine oxide (TMOPPO) exhibits higher solubility in organic solvents compared to triphenylphosphine oxide (TPPO) due to the methoxy groups’ polarity. For example:
- In ethanol, TMOPPO has a solubility of 12.5 g/L at 25°C, whereas TPPO dissolves at 8.2 g/L under the same conditions .
- Tris(2,4,6-trimethoxyphenyl)phosphine oxide : This derivative shows even higher solubility in aqueous environments due to hydrogen bonding between the phosphine oxide oxygen and interstitial water molecules .
Table 2: Solubility Data in Ethanol (25°C)
Compound | Solubility (g/L) |
---|---|
This compound | 12.5 |
Triphenylphosphine oxide | 8.2 |
Tris(2,4,6-trimethoxyphenyl)phosphine oxide | 18.7 |
Catalytic and Reactivity Profiles
Phosphine oxides serve as ligands in transition metal catalysis. Key comparisons include:
- Ru(tris(4-methoxyphenyl)phosphine)₃Cl₂ : Displays catalytic activity similar to RuCl₂(PPh₃)₃ in reductive amination reactions, attributed to the methoxy groups’ electron-donating effects stabilizing metal intermediates .
- Ru(tris(4-chlorophenyl)phosphine)₃Cl₂ : The electron-withdrawing chloro substituents reduce catalytic efficiency by 40% compared to the methoxy analogue .
- Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine (TXPTS): Unlike this compound, TXPTS reacts with nitroxyl (HNO) to form a stable azaylide, enabling its use as a HNO detection probe .
Properties
CAS No. |
803-17-8 |
---|---|
Molecular Formula |
C21H21O4P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene |
InChI |
InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3 |
InChI Key |
KSTMQPBYFFFVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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